molecular formula C15H19N5O5 B15093330 3'-o-Levulinyl-2'-deoxyadenosine

3'-o-Levulinyl-2'-deoxyadenosine

Cat. No.: B15093330
M. Wt: 349.34 g/mol
InChI Key: QMLRRPZLOJDYOV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically employs levulinic acid or its derivatives under acidic conditions to achieve the desired substitution .

Industrial Production Methods: While specific industrial production methods for 3’-O-Levulinyl-2’-deoxyadenosine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 3’-O-Levulinyl-2’-deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’-O-Levulinyl-2’-deoxyadenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-O-Levulinyl-2’-deoxyadenosine involves:

Properties

Molecular Formula

C15H19N5O5

Molecular Weight

349.34 g/mol

IUPAC Name

[5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate

InChI

InChI=1S/C15H19N5O5/c1-8(22)2-3-12(23)25-9-4-11(24-10(9)5-21)20-7-19-13-14(16)17-6-18-15(13)20/h6-7,9-11,21H,2-5H2,1H3,(H2,16,17,18)

InChI Key

QMLRRPZLOJDYOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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